molecular formula C13H11N3S B2981668 4-methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole CAS No. 477708-90-0

4-methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole

Cat. No.: B2981668
CAS No.: 477708-90-0
M. Wt: 241.31
InChI Key: ZJOINCNMDWTFIA-UHFFFAOYSA-N
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Description

Historical Evolution of Thiazole-Pyrazole Hybrid Architectures

The conceptualization of thiazole-pyrazole hybrids traces back to the early 20th century with the advent of the Hantzsch thiazole synthesis, which utilized α-halo ketones and thioamides to construct the thiazole core. However, the intentional fusion of pyrazole and thiazole motifs emerged in the 2010s, driven by the need to overcome drug resistance in antimicrobial and anticancer therapies. A pivotal advancement occurred in 2017, when researchers demonstrated that substituting the thiazole C5 position with a pyrazole ring enhanced π-π stacking interactions with biological targets.

The synthesis of this compound itself was first reported in 2005, employing a two-step protocol:

  • Condensation of phenylthiourea with ethyl 2-chloroacetoacetate to form the thiazole intermediate.
  • Cyclocondensation with hydrazine hydrate to introduce the pyrazole moiety.

Table 1: Key Synthetic Milestones for Thiazole-Pyrazole Hybrids

Year Innovation Impact on Hybrid Design
2005 First isolation of target compound Established core scaffold
2015 Hantzsch-thiazole coupling with pyrazolones Enabled diverse C5 functionalization
2024 Metal-free multicomponent synthesis Improved atom economy (82-94% yields)

Position in Contemporary Heterocyclic Chemistry Research

In modern medicinal chemistry, this compound occupies a strategic niche due to its balanced physicochemical properties:

  • Planarity : Dihedral angles of 35.2° between thiazole and pyrazole rings facilitate DNA intercalation.
  • Solubility Profile : Calculated logP of 5.65 enables penetration through lipid membranes while retaining water solubility via hydrogen bonding (TPSA = 47.18 Ų).

Recent studies (2023-2025) exploit these features in:

  • Anticancer Agents : Hybrids inhibit topoisomerase IIα with IC₅₀ values ≤2.1 μM.
  • Antimicrobial Scaffolds : MIC values of 0.25 μg/mL against Staphylococcus aureus via FabH enzyme inhibition.
  • Materials Science : Fluorescence quantum yield of 0.68 in acetonitrile suggests optoelectronic applications.

Theoretical Significance of Molecular Hybridization

The compound’s design exemplifies three hybridization principles:

  • Pharmacophore Merging : The thiazole’s sulfur atom enhances electron-withdrawing capacity (σp = 0.68), while the pyrazole’s N-H group provides hydrogen-bonding sites (ΔGbind = -9.3 kcal/mol).

  • Electronic Modulation :

    • Thiazole ring: Hammett constant (σm = 0.15) enables mild electron withdrawal.
    • Pyrazole substituent: +M effect directs electrophilic substitution to C4.

Table 2: Computational Molecular Descriptors

Parameter Value Method
HOMO-LUMO gap 4.21 eV DFT/B3LYP/6-31G(d)
Molecular dipole moment 3.78 Debye MP2/cc-pVTZ
Van der Waals volume 198.7 ų COSMO-RS
  • Conformational Restriction : The fused system reduces rotational entropy (ΔSrot = -15.7 J/mol·K), enhancing target binding specificity. Density functional theory (DFT) calculations reveal charge transfer characteristics with a second-order nonlinear optical susceptibility (χ²) of 12.4 pm/V, underscoring dual pharmaceutical and material science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-phenyl-5-(1H-pyrazol-5-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-9-12(11-7-8-14-16-11)17-13(15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOINCNMDWTFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323050
Record name 4-methyl-2-phenyl-5-(1H-pyrazol-5-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819384
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477708-90-0
Record name 4-methyl-2-phenyl-5-(1H-pyrazol-5-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10N4S\text{C}_{12}\text{H}_{10}\text{N}_4\text{S}

This compound features a thiazole ring fused with a pyrazole moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating various pyrazole derivatives, it was found that compounds similar to this compound demonstrated IC50 values ranging from 1.82 to 5.55 μM against cancer cell lines such as HCT-116 and MCF-7. Notably, these values suggest that the compound is more effective than traditional chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μM)
This compoundHCT-1165.55
DoxorubicinHCT-1165.23
4-Methyl derivativeMCF-72.86

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Pyrazole derivatives have shown promising results against various pathogens.

In Vitro Antimicrobial Evaluation

A study reported that several pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. The compound's structure appears to enhance its ability to inhibit biofilm formation, an important factor in bacterial virulence .

PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound has been evaluated for anti-inflammatory properties.

Research indicates that similar thiazole and pyrazole derivatives inhibit phosphodiesterase (PDE) enzymes, which are involved in inflammatory pathways. For instance, certain derivatives showed IC50 values as low as 0.24 μM against PDE3A, indicating strong potential for reducing inflammation .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Pyrazole Moiety : Essential for cytotoxic activity.
  • Thiazole Ring : Contributes to antimicrobial properties.
  • Substituents : Variations in substituents on the phenyl ring can modulate activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiazole Derivatives

The substituents on the thiazole ring significantly impact biological activity and physicochemical properties. Key comparisons include:

Table 1: Activity of Thiazole Derivatives with Varying Substituents
Compound Substituents (Thiazole Positions) Biological Activity (Inhibition/IC₅₀) Reference
Target Compound 4-methyl, 2-phenyl, 5-(1H-pyrazol-3-yl) Not explicitly reported (N/A)
6a () 4-methyl, 2-aryl Higher inhibitory activity vs. 1,3,4-thiadiazoles
6i () 4-(2-thienyl) Lower activity vs. 4-methyl derivative (6a)
9d () 2-(4-methylphenyl), 5-acetamide-linked Antibacterial (moderate)

Key Findings :

  • The 4-methyl group in thiazole derivatives (e.g., 6a) enhances inhibitory activity compared to bulkier substituents like 4-(2-thienyl) (6i) .
  • The pyrazole substituent in the target compound may confer unique binding properties, though direct biological data are lacking.

Heterocyclic Core Modifications

Replacing the thiazole core or modifying adjacent heterocycles alters activity profiles:

Table 2: Activity of Heterocyclic Analogues
Compound Class Core Structure Bioactivity (vs. Thiazoles) Reference
1,3,4-Thiadiazoles Thiadiazole Lower inhibitory activity
Pyridyl-thiazoles () Thiazole + pyridyl Thromboxane synthetase inhibition
Triazole-thiazole hybrids () Triazole + thiazole Antibacterial (structure-dependent)

Key Findings :

  • Thiazoles generally outperform thiadiazoles in inhibitory activity due to better electronic compatibility with target enzymes .
  • Pyridyl-substituted thiazoles () exhibit thromboxane synthetase inhibition, suggesting that pyrazole substitution (as in the target compound) may target different pathways.

Antimicrobial and Antifungal Activity

Thiazole derivatives are widely studied for antimicrobial properties:

Table 3: Antimicrobial Activity of Selected Thiazoles
Compound (Source) Microbial Targets Activity (MIC, μg/mL) Reference
15, 16, 20 () MRSA, E. coli, A. niger Notable at 200 μg/mL
9a–e () Gram-positive/-negative Moderate (structure-dependent)

Key Findings :

  • Antimicrobial efficacy correlates with electron-withdrawing/donating substituents. For example, acetamide-linked thiazoles () show moderate activity .

Q & A

Q. What are the common synthetic routes for 4-methyl-2-phenyl-5-(1H-pyrazol-3-yl)-1,3-thiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation or multi-step functionalization. For example:

  • Step 1: React a substituted pyrazole-3-carbaldehyde with thiourea derivatives in ethanol or acetic acid under reflux to form the thiazole core. Catalysts like iodine or p-toluenesulfonic acid may enhance yield .
  • Step 2: Introduce the 4-methyl and 2-phenyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .
  • Optimization: Monitor reactions by TLC, and purify via recrystallization (ethanol/water mixtures) or column chromatography. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (50–100°C) to improve efficiency .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

  • Spectroscopy:
    • 1H/13C NMR: Compare chemical shifts with computed values (e.g., δ ~7.3–8.5 ppm for aromatic protons, δ ~150–160 ppm for thiazole carbons) .
    • IR: Confirm C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) stretches .
  • Crystallography: Use single-crystal X-ray diffraction (SHELXL for refinement ; WinGX/ORTEP for visualization ). Resolve disorder by refining occupancy factors and applying restraints .

Q. What are the key reactivity patterns of the thiazole and pyrazole moieties in this compound?

  • Thiazole: Susceptible to electrophilic substitution at C5; reacts with alkyl halides or acyl chlorides to form derivatives .
  • Pyrazole: Undergo N-alkylation (e.g., with propargyl bromide) or cycloaddition reactions. Use Cu(I) catalysts for "click chemistry" to attach triazole groups .

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in analyzing the electronic structure of this compound?

  • Wavefunction Analysis: Use Multiwfn to calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. Analyze electron localization function (ELF) to map π-electron delocalization in the thiazole ring .
  • Density-of-States (DOS): Compare HOMO-LUMO gaps with experimental UV-Vis data to predict optical properties .

Q. How should researchers address contradictions in spectroscopic or crystallographic data during characterization?

  • NMR Mismatches: Verify solvent effects (e.g., DMSO vs. CDCl3) and tautomeric equilibria. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Crystallographic Disorder: Apply TWIN/BASF commands in SHELXL to model split positions. Validate with R1/wR2 convergence (<5% discrepancy) .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in receptor-binding studies?

  • In Vitro Assays: Screen for α4β2 nAChR partial agonism (e.g., competitive binding assays with [³H]-epibatidine ).
  • Docking Studies: Use AutoDock Vina to simulate interactions with receptor active sites (e.g., PDB ID 2QC1). Validate poses with MD simulations .

Q. How can synthetic yields be improved for large-scale preparation?

  • Catalyst Screening: Test Pd(OAc)₂/XPhos for cross-coupling steps (yields >80% ).
  • Solvent Optimization: Replace ethanol with acetonitrile for faster kinetics in cyclocondensation .

Q. What methods are recommended for functionalizing the pyrazole ring without disrupting the thiazole core?

  • Protection/Deprotection: Use Boc groups to protect the pyrazole N-H during alkylation. Remove with TFA/CH₂Cl₂ .
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 30 min at 120°C for SNAr reactions) .

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